molecular formula C7H14FN B13286701 2-(2-Fluorocyclopentyl)ethan-1-amine

2-(2-Fluorocyclopentyl)ethan-1-amine

Cat. No.: B13286701
M. Wt: 131.19 g/mol
InChI Key: CRJRWBPDQPCMRR-UHFFFAOYSA-N
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Description

2-(2-Fluorocyclopentyl)ethan-1-amine is an organic compound with the molecular formula C7H13FN It is a fluorinated amine, which means it contains a fluorine atom attached to a cyclopentyl ring, and an amine group attached to an ethan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorocyclopentyl)ethan-1-amine typically involves the fluorination of a cyclopentyl precursor followed by the introduction of the ethan-1-amine group. One common method involves the reaction of cyclopentyl bromide with potassium fluoride to introduce the fluorine atom. This is followed by a nucleophilic substitution reaction with ethan-1-amine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorocyclopentyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides or thiol-substituted compounds.

Scientific Research Applications

2-(2-Fluorocyclopentyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluorocyclopentyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenyl)ethan-1-amine: Similar structure but with a phenyl ring instead of a cyclopentyl ring.

    2-(2,2-Difluorocyclopentyl)ethan-1-amine: Contains an additional fluorine atom on the cyclopentyl ring.

    2-(4-Nitrophenyl)ethan-1-amine: Contains a nitro group instead of a fluorine atom.

Uniqueness

2-(2-Fluorocyclopentyl)ethan-1-amine is unique due to the presence of the fluorine atom on the cyclopentyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C7H14FN

Molecular Weight

131.19 g/mol

IUPAC Name

2-(2-fluorocyclopentyl)ethanamine

InChI

InChI=1S/C7H14FN/c8-7-3-1-2-6(7)4-5-9/h6-7H,1-5,9H2

InChI Key

CRJRWBPDQPCMRR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)F)CCN

Origin of Product

United States

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